N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
CAS No.: 1361112-30-2
VCID: VC2714848
Molecular Formula: C11H20Cl2N4
Molecular Weight: 279.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a synthetic organic compound classified as a pyrazine derivative. It features a pyrazine ring attached to a piperidine moiety and two dimethylamine groups, which are common in bioactive molecules. This compound is of interest in medicinal chemistry due to its potential biological activities. Synthesis and ProductionThe synthesis of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves multi-step organic reactions. These processes often start with pyrazine derivatives and piperidine, using organic solvents like dichloromethane or ethanol under elevated temperatures and pressures to ensure complete conversion. Biological Activities and ApplicationsPyrazine derivatives, including N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride, are known for their diverse biological profiles. They often exhibit inhibition of specific enzymes or modulation of cellular pathways, making them valuable candidates for drug development. The unique structural features of this compound may enhance its interaction with biological targets, contributing to its potential therapeutic applications. Research FindingsResearch on N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is focused on understanding its pharmacodynamics and pharmacokinetics. Studies aim to elucidate how this compound interacts with molecular targets, providing insights into its efficacy and safety profiles in biological systems. Comparison with Similar CompoundsSimilar compounds to N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride include other pyrazine derivatives with different substituents. For example, N-(piperidin-3-yl)pyrazin-2-amine lacks the dimethyl substitution, which may affect solubility and bioavailability. Another compound, N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride, features a pyrrolidine ring instead of piperidine, potentially altering its biological activity.
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1361112-30-2 | |||||||||
Product Name | N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride | |||||||||
Molecular Formula | C11H20Cl2N4 | |||||||||
Molecular Weight | 279.21 g/mol | |||||||||
IUPAC Name | N,N-dimethyl-6-piperidin-3-ylpyrazin-2-amine;dihydrochloride | |||||||||
Standard InChI | InChI=1S/C11H18N4.2ClH/c1-15(2)11-8-13-7-10(14-11)9-4-3-5-12-6-9;;/h7-9,12H,3-6H2,1-2H3;2*1H | |||||||||
Standard InChIKey | OLBFLOZCFFNGLB-UHFFFAOYSA-N | |||||||||
SMILES | CN(C)C1=NC(=CN=C1)C2CCCNC2.Cl.Cl | |||||||||
Canonical SMILES | CN(C)C1=NC(=CN=C1)C2CCCNC2.Cl.Cl | |||||||||
PubChem Compound | 71298843 | |||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume